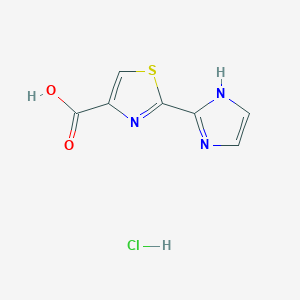

2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S.ClH/c11-7(12)4-3-13-6(10-4)5-8-1-2-9-5;/h1-3H,(H,8,9)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAKOJHBYRMGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=NC(=CS2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of imidazole derivatives with thioamide compounds under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems can also enhance the reproducibility and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imidazole or thiazole rings.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace hydrogen atoms on the rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with enzymes and receptors makes it a valuable tool in biochemical research.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features enable it to bind to specific biological targets, making it a candidate for drug development in various therapeutic areas.

Industry: In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Chemical Identity :

- Molecular Formula : C₇H₆ClN₃O₂S

- Molecular Weight: 231.654 g/mol (average mass), 230.986925 (monoisotopic mass) .

- Systematic Names :

- IUPAC: 4-Thiazolecarboxylic acid, 2-(1H-imidazol-2-yl)-, hydrochloride (1:1)

- ACD/Index: Acide 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylique, chlorhydrate (1:1)

- CAS Registry Number: Not explicitly provided in the evidence, but referenced under product code SY223548 in commercial catalogs .

Structural Features :

The compound consists of a thiazole ring substituted at the 2-position with a 1H-imidazol-2-yl group and at the 4-position with a carboxylic acid moiety. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in pharmaceutical contexts .

Structural Analogues

Key structural analogues include thiazole-4-carboxylic acid derivatives with varying substituents. Below is a comparative analysis:

Pharmacological and Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogues (e.g., 2-(3-chlorophenyl) derivative) .

- Dazoxiben (): Demonstrates thromboxane synthase inhibition, indicating the pharmacological relevance of imidazole-linked carboxylic acids .

- Stability : The 3-chlorophenyl analogue’s higher melting point (206–207°C) suggests greater thermal stability compared to the target compound .

Crystallographic and Analytical Data

- Crystallography : SHELX programs () are widely used for small-molecule refinement, suggesting that the target compound’s structure could be resolved using these tools .

- Purity and Characterization : Commercial catalogs (e.g., Kanto Reagents in ) list analogues with >97% purity, emphasizing the importance of rigorous analytical validation .

Actividad Biológica

2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride (CAS Number: 2094829-99-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H6ClN3O2S

- Molecular Weight : 231.66 g/mol

- Purity : Minimum 95%

Research indicates that compounds containing thiazole and imidazole moieties exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The thiazole ring is known to interact with biological targets such as enzymes and receptors, potentially leading to inhibition of specific pathways involved in disease progression.

Antimicrobial Activity

Studies have shown that thiazole derivatives can possess significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. In vitro studies suggest that 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride may induce apoptosis in cancer cells by activating caspase pathways. For example, a study indicated that compounds with similar structures could inhibit the proliferation of human cancer cell lines by inducing G1 phase arrest in the cell cycle.

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. Compounds with imidazole and thiazole structures have shown promise in reducing inflammatory markers. Research indicates that these compounds may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby alleviating symptoms associated with inflammatory conditions.

Case Study 1: Anticancer Activity

A recent study evaluated the effects of 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride on human colon cancer cells (DLD1). The compound was found to significantly reduce cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antibacterial activity of this compound was tested against Staphylococcus aureus. The results indicated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, showcasing its effectiveness as an antimicrobial agent. Further studies are warranted to elucidate the exact mechanism behind this activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.